Demethoxy-3-epifumitremorgin C
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Overview
Description
Demethoxy-3-epifumitremorgin C: is a mycotoxic indole alkaloid that belongs to the fumitremorgin family. These compounds are known for their complex structures and significant biological activities. This compound is derived from fungal sources, primarily from species of Aspergillus and Penicillium . It is characterized by the absence of a methoxy group at the 9-position of the fumitremorgin C structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of demethoxy-3-epifumitremorgin C involves a modified Pictet-Spengler reaction under conditions of kinetic control. This reaction starts with L-tryptophan to generate a key tricyclic unit with the correct stereochemistry for further transformation . The process includes the following steps:
- Formation of cis-1,3-disubstituted tetrahydro-β-carboline from L-tryptophan.
- Conversion of this intermediate into a pentacyclic ketone.
- Further transformation into this compound, confirmed by NMR data .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves organic synthesis techniques used in laboratory settings. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Demethoxy-3-epifumitremorgin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Cyclization: The formation of cyclic structures from linear precursors is a key step in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation of intermediates.
Cyclization Reagents: Employed in the formation of the pentacyclic structure.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Pentacyclic Ketones: Intermediate products in the synthesis of this compound.
Scientific Research Applications
Demethoxy-3-epifumitremorgin C has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and its effects on other organisms.
Mechanism of Action
The mechanism of action of demethoxy-3-epifumitremorgin C involves its interaction with cellular targets, leading to the inhibition of specific pathways. It is known to interfere with the cell cycle, particularly affecting the G2/M phase, which is crucial for cell division . This disruption can lead to cytotoxic effects, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Fumitremorgin C: The parent compound from which demethoxy-3-epifumitremorgin C is derived.
Demethoxyfumitremorgin C: Another derivative lacking the methoxy group at a different position.
Curcumin Derivatives: Such as demethoxycurcumin and bisdemethoxycurcumin, which also lack methoxy groups and exhibit similar biological activities
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit cell cycle progression and its potential cytotoxic effects make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
106292-68-6 |
---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1S,12R,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17+,18-/m0/s1 |
InChI Key |
LQXCSIKDOISJTI-KSZLIROESA-N |
Isomeric SMILES |
CC(=C[C@@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
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